3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is an organic compound characterized by a unique bicyclic structure that incorporates two nitrogen atoms within its framework. This compound belongs to the class of diazabicycloalkanes, which are known for their structural similarity to biologically active molecules, making them of significant interest in medicinal chemistry and organic synthesis. The compound's molecular formula is , and it is recognized for its potential applications in various scientific fields, including pharmacology and organic chemistry.
The information regarding 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane has been compiled from diverse sources, including chemical databases and research articles. Notably, BenchChem and EvitaChem provide detailed descriptions of the compound's synthesis and applications, while patents and academic papers offer insights into its chemical properties and biological significance.
This compound is classified as a bicyclic amine due to the presence of two nitrogen atoms in its bicyclic structure. Such compounds have garnered attention for their reactivity and biological properties, particularly in relation to their interaction with nicotinic acetylcholine receptors.
The synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane typically involves several synthetic routes that may include:
The synthesis often requires careful control of reaction conditions to ensure high yield and purity. The specific details regarding industrial production methods may vary between manufacturers and are often proprietary.
The molecular structure of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane features a rigid bicyclic framework characterized by:
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions:
The products formed from these reactions depend on the specific reagents used and the reaction conditions applied. For instance, oxidation may yield oxides while reduction can produce amines or alcohols.
The mechanism of action for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of this compound exhibit high affinity for specific nAChR subtypes, particularly the alpha 4 beta 2 subtype. This interaction modulates receptor activity and influences various biological pathways, indicating potential therapeutic applications in pain management and neuroprotection .
The physical properties of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its potential interactions in biological systems.
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane has several applications across various scientific fields:
The diverse applications highlight the compound's significance in both research settings and industrial contexts, reinforcing its value within the scientific community .
Diazabicyclic compounds represent a privileged structural class in medicinal chemistry due to their capacity to mimic transition states, provide rigid spatial orientation of pharmacophores, and engage in diverse molecular interactions. The 3,8-diazabicyclo[3.2.1]octane framework specifically serves as a bioisosteric replacement for tropane alkaloids while offering superior nitrogen-based functionalization opportunities. This scaffold's significance is exemplified in HIV therapeutics, where it has been employed in the design of novel CCR5 antagonists targeting viral entry mechanisms. Research demonstrates that diazabicyclo[3.2.1]octane derivatives maintain conformational rigidity essential for optimal receptor binding, with the dual nitrogen atoms enabling critical salt-bridge and hydrogen-bonding interactions with residues in the CCR5 binding pocket [3].
The bridged bicyclic architecture constrains rotational freedom, reducing the entropic penalty upon binding compared to flexible counterparts. This geometric advantage was validated through NMR and computational studies of diazabicyclo[3.2.1]octane-based HIV entry inhibitors, which revealed a direct correlation between bridge length, rotational barrier dynamics, and antiviral potency. Specifically, the 3,8-diazabicyclo[3.2.1]octane core demonstrated superior antiviral activity (mean IC~90~ 0.48 µM) against CCR5-dependent pseudoviruses compared to its [3.3.1]nonane analog (mean IC~90~ 1.57 µM), highlighting the critical nature of ring size in biological performance [3].
Table 1: Antiviral Activity of Diazabicyclo[3.2.1]octane-Based Inhibitors
Compound | Structure | Mean IC~90~ (µM) | Virus Strain Range (µM) |
---|---|---|---|
Maraviroc (Reference) | Azabicyclooctane derivative | 0.21 | 0.08-0.47 |
Diazabicyclo[3.2.1]octane | 3,8-Diazabicyclic core | 0.48 | 0.02-1.52 |
Diazabicyclo[3.3.1]nonane | 3,9-Diazabicyclic core | 1.57 | 0.09-3.54 |
Synthetic accessibility further enhances the scaffold's drug discovery utility. The 3,8-diazabicyclo[3.2.1]octane framework can be constructed through enantioselective methodologies that establish the stereochemical configuration essential for chiral interactions with biological targets. Recent advances in desymmetrization strategies starting from achiral tropinone derivatives have streamlined production of enantiopure intermediates, facilitating structure-activity relationship studies. These synthetic pathways enable precise installation of substituents at both nitrogen atoms and carbon positions, allowing medicinal chemists to systematically explore pharmacophore space while maintaining the conformational advantages inherent to the bicyclic architecture [6].
The strategic decoration of the diazabicyclo[3.2.1]octane scaffold with benzyl and methyl groups at the N3 and N8 positions respectively creates a molecular hybrid that balances steric requirements with electronic modulation. The benzyl group introduces an aromatic π-system capable of engaging in cation-π interactions, π-stacking with protein aromatic residues, and hydrophobic contacts within binding pockets. Meanwhile, the N-methyl group serves as a compact substituent that maintains basicity at the adjacent bridgehead nitrogen while contributing to favorable physicochemical properties. This substitution pattern creates a differential nitrogen environment where the benzylated nitrogen (N3) exhibits reduced basicity compared to the bridgehead nitrogen, potentially enabling simultaneous interactions with both acidic and basic receptor residues [5] [8].
The steric influence of the 3-benzyl substituent significantly alters the molecule's conformational preferences and binding capabilities. Molecular modeling studies indicate that the benzyl group adopts preferential equatorial orientation, projecting its aromatic ring toward solvent-exposed regions of protein binding sites. This spatial arrangement was exploited in the design of CCR5 antagonists, where the benzyl aromatic moiety occupies hydrophobic subpockets adjacent to the orthosteric binding site. The N-methyl group, while sterically undemanding, prevents undesired protonation at N8 and maintains the hydrogen-bond acceptor capacity of the bridgehead nitrogen—a critical feature observed in the binding mode of maraviroc analogs where this nitrogen engages in salt-bridge formation with Glu283 of CCR5 [3] [8].
Table 2: Impact of Nitrogen Substituents on Diazabicyclo[3.2.1]octane Derivatives
Substituent Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Physicochemical Properties | Medicinal Chemistry Applications |
---|---|---|---|---|
3-Benzyl-8-methyl (Compound) | C~14~H~20~N~2~ | 216.32 | Solubility: 7.8 g/L (25°C); Density: 1.063 g/cm³ | CCR5 antagonists; Monoamine reuptake inhibitors |
3-Benzyl (Precursor) | C~13~H~18~N~2~ | 202.30 | Boiling Point: 309.2±22.0°C; Flash Point: 131.4±13.3°C | Synthetic intermediate for pharmaceutical agents |
8-Benzyl-3-methyl | C~14~H~20~N~2~ | 216.32 | Density: 1.074 g/cm³; Refractive Index: N/A | Building block for nicotinic receptor ligands |
The electronic perturbations induced by these nitrogen substituents significantly impact drug-receptor interactions. The electron-donating methyl group increases electron density at the adjacent bridgehead nitrogen, enhancing its capacity for salt-bridge formation with acidic residues. Conversely, the benzyl group delocalizes the lone pair on N3, creating a hydrogen-bond accepting surface ideal for interactions with tyrosine hydroxyl groups observed in multiple receptor complexes. This electronic differentiation creates a "push-pull" dynamic that optimizes charge distribution throughout the bicyclic framework, potentially explaining the enhanced binding affinities observed in substituted derivatives compared to their unfunctionalized counterparts [5] [7] [9].
Synthetic routes to 3-benzyl-8-methyl derivatives typically proceed through selective protection strategies where the bridgehead nitrogen is protected as a carbamate prior to benzylation of N3. Subsequent deprotection and methylation yield the target compound with high regioselectivity. This stepwise approach capitalizes on the differential nucleophilicity between the two nitrogen atoms—a fundamental property arising from their distinct positions within the bicyclic architecture. The resulting compounds serve as versatile intermediates for further functionalization, particularly through amidation or reductive amination at the bridgehead nitrogen, enabling the construction of complex pharmacophores while preserving the critical benzyl-methyl substitution pattern [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9